Product packaging for 3-Phenyloxetan-3-amine(Cat. No.:CAS No. 1211567-54-2)

3-Phenyloxetan-3-amine

Cat. No.: B593815
CAS No.: 1211567-54-2
M. Wt: 149.193
InChI Key: XISUWHJCLGQGMS-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Ring Systems in Organic Chemistry

The oxetane ring, a four-membered structure containing one oxygen atom, has garnered considerable interest in organic synthesis and drug discovery. researchgate.netmdpi.com This is largely due to its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure. nih.gov The incorporation of an oxetane motif can significantly influence the physicochemical properties of a molecule, such as its aqueous solubility, lipophilicity, and metabolic stability. researchgate.netmdpi.com

Historically, oxetanes were often seen as mere synthetic curiosities. However, their role has evolved, and they are now recognized as valuable isosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govacs.org This bioisosteric replacement can lead to improved pharmacokinetic profiles and enhanced binding to biological targets. nih.gov The presence of the oxetane ring in natural products with significant biological activity, such as Paclitaxel (Taxol), has further fueled interest in this heterocyclic system. wikipedia.org

The first synthesis of the parent oxetane, trimethylene oxide, dates back to 1878. Despite this early discovery, oxetanes remained a relatively understudied class of compounds for much of the 20th century, overshadowed by their more reactive three-membered cousins, the epoxides. A pivotal moment in the history of oxetane chemistry was the discovery of the natural product Paclitaxel (Taxol) in 1971, which contains an oxetane ring crucial for its anticancer activity. wikipedia.org

The turn of the 21st century saw a surge in interest in oxetanes, largely driven by the pioneering work of researchers like Carreira, who demonstrated their utility as bioisosteres in medicinal chemistry. nih.gov This led to the development of new and more efficient synthetic methodologies for accessing a variety of substituted oxetanes. acs.orgnih.gov Classical methods for oxetane synthesis include the Williamson ether synthesis and the Paternò–Büchi [2+2] photocycloaddition. nih.govmdpi.com More contemporary approaches often involve the functionalization of pre-formed oxetane building blocks, such as oxetan-3-one. acs.orgbeilstein-journals.org

The reactivity and stability of oxetanes are intrinsically linked to the inherent strain within their four-membered ring, which is estimated to be around 106 kJ·mol⁻¹. mdpi.comacs.org This ring strain, while less than that of epoxides, renders oxetanes more reactive than their larger, unstrained cyclic ether counterparts. acs.orgwikipedia.org The strain arises from bond angle distortion and eclipsing interactions, which can be partially alleviated by puckering of the ring. mdpi.com

The reactivity of the oxetane ring makes it a useful synthetic intermediate, prone to ring-opening reactions with various nucleophiles. researchgate.netacs.org However, the stability of the oxetane motif is a critical consideration, especially in the context of medicinal chemistry where it is expected to remain intact under physiological conditions. The substitution pattern on the oxetane ring plays a crucial role in determining its stability. For instance, 3,3-disubstituted oxetanes are generally more stable than monosubstituted ones due to steric hindrance that blocks the approach of external nucleophiles. nih.gov

Emergence of Aminated Oxetanes in Advanced Chemical Synthesis

Within the expanding field of oxetane chemistry, aminated oxetanes have carved out a significant niche. The introduction of an amine functionality onto the oxetane scaffold provides a valuable handle for further chemical modifications, opening up a vast chemical space for exploration. mdpi.com

A significant portion of modern research on oxetanes focuses on 3-substituted derivatives. acs.orgnih.gov This is due in part to the fact that substitution at the 3-position does not introduce a new stereocenter if the substituents are identical, simplifying synthetic efforts. researchgate.net Furthermore, 3-substituted oxetanes have proven to be particularly effective in modulating the properties of parent molecules. beilstein-journals.orgresearchgate.net

The development of synthetic routes to 3-substituted oxetanes has been greatly facilitated by the availability of key building blocks like oxetan-3-one. acs.orgbeilstein-journals.org This versatile ketone can be transformed into a wide array of 3-substituted oxetanes through various chemical reactions. beilstein-journals.orgresearchgate.net The ability to fine-tune the properties of molecules by introducing 3-substituted oxetanes has made them highly attractive in drug discovery programs. acs.orgbeilstein-journals.org

3-Phenyloxetan-3-amine stands as a prime example of a 3,3-disubstituted aminated oxetane. This compound features both a phenyl group and an amine group attached to the same carbon atom of the oxetane ring. This specific substitution pattern confers a unique set of properties to the molecule.

Research Findings on this compound and Related Compounds

Physicochemical Properties of this compound and its Hydrochloride Salt
CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Predicted Boiling Point (°C)Predicted Density (g/cm³)
This compound1211567-54-2 chemicalbook.comC₉H₁₁NO chemicalbook.com149.19 chemicalbook.com249.9 ± 40.0 chemicalbook.com1.128 ± 0.06 chemicalbook.com
This compound hydrochloride1211284-11-5 cymitquimica.comC₉H₁₂ClNO cymitquimica.com185.6507 cymitquimica.com--
Structural Analogs of this compound and Their Key Features
CompoundCAS NumberKey Structural DifferenceNotable Properties/Applications
3-Methyloxetan-3-amine874473-14-0 Methyl group instead of phenyl group. Lower molecular weight, reduced steric hindrance, and higher water solubility. Used in agrochemicals and as small-molecule probes.
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine1349972-59-3 Trifluoromethyl group at the ortho position of the phenyl ring. Increased electron-withdrawing effects and lipophilicity, which may favor blood-brain barrier penetration.
(3-phenyloxetan-3-yl)methylamine-An additional propan-2-yl group attached to the amine. molport.comIncreased steric bulk around the nitrogen atom. molport.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B593815 3-Phenyloxetan-3-amine CAS No. 1211567-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISUWHJCLGQGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211567-54-2
Record name 3-phenyloxetan-3-amine
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Reactivity and Reaction Mechanisms of 3 Phenyloxetan 3 Amine

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

Ring-opening reactions are the most characteristic and extensively studied transformations of oxetanes, providing a versatile route to highly functionalized acyclic compounds. acs.orgresearchgate.netmagtech.com.cn These reactions involve the cleavage of one of the carbon-oxygen bonds within the strained four-membered ring. acs.org

Table 1: Summary of Major Ring-Opening and Ring-Enlargement Reactions of Oxetanes

Reaction Type Initiator/Catalyst General Mechanism Typical Product(s)
Nucleophilic Ring-Opening Strong or weak nucleophiles (e.g., RNH₂, ROH, RMgX) Sₙ2 or Sₙ1-like 1,3-Disubstituted propanols
Electrophilic Ring-Enlargement Electrophiles (e.g., carbenes, sulfoxonium ylides), often with acid or metal catalysis Oxonium ylide formation and rearrangement Tetrahydrofuran (B95107) derivatives
Radical Ring-Opening Radical initiators (e.g., Co/Ni catalysis, photoredox catalysis) Homolytic C-O bond cleavage Functionalized alcohols via radical coupling
Acid-Catalyzed Reactions Brønsted or Lewis acids Protonation/coordination of oxygen, followed by nucleophilic attack or rearrangement 1,3-Diols, halohydrins, or ring-enlarged products

Nucleophilic ring-opening represents one of the most fundamental and well-documented reaction pathways for oxetanes. researchgate.netscispace.commagtech.com.cn This process involves the attack of a nucleophile on one of the α-carbons (C2 or C4) of the oxetane ring, resulting in the cleavage of a C-O bond and the formation of a 1,3-functionalized alcohol derivative. acs.org A wide array of nucleophiles, including amines, halides, hydrides, and organometallic reagents, have been successfully employed in these transformations. magtech.com.cnpressbooks.pub

The regioselectivity observed in nucleophilic ring-opening reactions is primarily governed by steric and electronic effects. magtech.com.cnresearchgate.net

Steric Control: Under neutral or basic conditions, strong nucleophiles typically react via a classic S_N2 mechanism. magtech.com.cnpressbooks.pub In this scenario, the nucleophile attacks the less sterically hindered carbon atom adjacent to the ring oxygen. magtech.com.cn For example, in a 2-alkyl-substituted oxetane, the attack would preferentially occur at the C4 methylene (B1212753) carbon. researchgate.net

Electronic Control: In the presence of an acid catalyst, the reaction mechanism shifts. The ring oxygen is first protonated, which enhances the electrophilicity of the ring carbons and favors an S_N1-like pathway. magtech.com.cn Under these conditions, a weak nucleophile will preferentially attack the more substituted carbon atom, as this position is better able to stabilize the partial positive charge that develops in the transition state. magtech.com.cnkhanacademy.org For a 2-phenyloxetane, this would lead to attack at the benzylic C2 position.

Oxetanes can undergo ring expansion to form five-membered heterocycles, most commonly tetrahydrofurans (THFs), upon reaction with various electrophiles. acs.orgmagtech.com.cn These reactions often involve electrophilic species such as carbenes, generated from diazo compounds, or ylides. researchgate.netbeilstein-journals.org The process is frequently catalyzed by transition metals, like copper or rhodium complexes, or strong acids. acs.orgresearchgate.net The generally accepted mechanism involves the initial formation of an oxonium ylide intermediate, which then undergoes a subsequent rearrangement to afford the enlarged ring system. researchgate.net Research has shown that aryl oxetanes can be converted into tetrahydrofuran derivatives through reactions with diazoacetates in the presence of a chiral copper catalyst. acs.org Similarly, a strong acid-catalyzed reaction between oxetanes and sulfoxonium ylides can stereospecifically produce trans-2,3-disubstituted tetrahydrofurans. researchgate.net

The generation of radical species from oxetanes is a more recently explored but powerful strategy for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.gov These methods provide access to reactivity patterns that are often complementary to traditional polar reactions. researchgate.netnih.gov

One prominent method utilizes cobalt catalysis, sometimes in conjunction with a nickel co-catalyst, to achieve radical ring-opening. researchgate.netscispace.com In a process inspired by vitamin B12, a cobalt complex can react with the oxetane to form an alkylated cobalt intermediate. researchgate.net Homolytic cleavage of this intermediate's Co-C bond generates a nucleophilic carbon-centered radical that can be trapped by various radical acceptors or engage in cross-coupling reactions with partners like aryl halides. researchgate.netscispace.com Another innovative approach employs a combination of zirconocene (B1252598) and photoredox catalysis to initiate the radical ring-opening, leading selectively to the more-substituted alcohol product. thieme-connect.com

Table 2: Examples of Radical Ring-Opening Methodologies for Oxetanes

Methodology Catalyst System Radical Intermediate Subsequent Reaction Product Type
Bioinspired Cobalt Catalysis Vitamin B₁₂ / Co-catalyst Nucleophilic C-centered radical Giese Addition Functionalized alcohol
Dual Catalysis Co-catalyst / Ni-catalyst Nucleophilic C-centered radical Cross-Electrophile Coupling Arylated alcohol
Zirconocene/Photoredox Catalysis Cp₂Zr(OTf)₂ / Ir-photocatalyst C-centered radical Hydrogen Atom Transfer More-substituted alcohol

Acids, both Brønsted and Lewis types, are potent catalysts for promoting the reactivity of the oxetane ring. magtech.com.cnresearchgate.net Under acidic conditions, the ring oxygen is activated through protonation or coordination, which significantly lowers the energy barrier for ring cleavage. scispace.compressbooks.pub

In acid-catalyzed ring-opening, the activated oxetane becomes susceptible to attack by even weak nucleophiles, such as water or alcohols, to produce 1,3-diols. magtech.com.cnpressbooks.pub While 3,3-disubstituted oxetanes are known for their relative stability, they are not inert and can undergo ring-opening under sufficiently acidic conditions (e.g., pH < 1). nih.gov

Acids can also mediate ring-enlargement reactions. acs.orgresearchgate.net For example, the treatment of specific vinyl oxetanes with an acid catalyst like diethyl phosphoric acid has been shown to yield a six-membered ring product through a rearrangement pathway. acs.org Furthermore, strong protic acids can facilitate the electrophilic ring expansion of oxetanes with reagents like sulfoxonium ylides, leading to the formation of tetrahydrofuran derivatives. researchgate.net

Nucleophilic Ring-Opening Pathways

Reactivity of the Amine Functional Group in 3-Phenyloxetan-3-amine

The primary amine group is a key center of reactivity in the molecule, participating in a range of reactions typical for aliphatic amines.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource(s)
pKa8.31 ± 0.20 lookchem.comchemicalbook.com
Boiling Point249.9 ± 40.0 °C lookchem.com
Density1.128 ± 0.06 g/cm³ lookchem.com

As a primary amine, this compound is a versatile nucleophile in amination reactions, particularly in the formation of ureas. The synthesis of unsymmetrical ureas can be achieved by reacting the amine with an isocyanate. asianpubs.orgnih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate, yielding the corresponding N,N'-disubstituted urea (B33335) derivative.

Alternatively, phosgene (B1210022) equivalents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used in a two-step, one-pot process. nih.gov In this method, one amine reacts with CDI to form an activated carbamoyl-imidazole intermediate. The subsequent addition of a second, different amine (such as this compound) results in the formation of an unsymmetrical urea. nih.gov These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activity. asianpubs.org

The primary amine of this compound is an excellent substrate for forming new carbon-nitrogen bonds, particularly through N-arylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is highly effective for this transformation. rsc.orgtcichemicals.com This method allows for the coupling of the amine with aryl halides or triflates to form N-aryl-3-phenyloxetan-3-amines.

Research has demonstrated the successful N-arylation of this compound hydrochloride with various aryl bromides using a palladium catalyst system. rsc.org These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand (like t-BuXPhos), and a base (such as NaOt-Bu) in a suitable solvent system. rsc.org This methodology provides a direct route to a diverse range of N-arylated oxetane derivatives. rsc.org

Table 2: Examples of N-Arylation of this compound

Aryl HalideProductYieldSource
3-BromotolueneN-(m-tolyl)oxetan-3-amine88% rsc.org
4-Bromo-1,2-difluorobenzeneN-(3,4-difluorophenyl)-3-phenyloxetan-3-amine82% rsc.org
4-BromoanisoleN-(4-methoxyphenyl)-3-phenyloxetan-3-amine98% rsc.org
4-Bromobenzonitrile4-((3-phenyloxetan-3-yl)amino)benzonitrile94% rsc.org
2-BromotolueneN-(o-tolyl)-3-phenyloxetan-3-amine85% rsc.org

Primary amines are known to react with carbon dioxide (CO₂), a characteristic that is central to amine-based carbon capture technologies. bellona.org In the absence of water, primary amines like this compound react with CO₂ in a 2:1 stoichiometry to form a carbamate (B1207046) salt. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the carbon of CO₂, forming a zwitterionic intermediate. A second molecule of the amine then acts as a base to deprotonate the nitrogen, resulting in the formation of a stable ammonium (B1175870) carbamate salt. researchgate.net This reversible reaction is fundamental to processes designed to capture CO₂ from flue gas streams. bellona.orgglobalccsinstitute.com

Mechanistic Investigations of this compound Transformations

The transformations of this compound are of significant interest for creating more complex molecular architectures. The inherent ring strain of the oxetane moiety, estimated to be around 106 kJ/mol, makes it susceptible to various ring-opening reactions. mdpi.com The presence of both a phenyl and an amine group at the C3 position introduces electronic and steric factors that modulate this reactivity. Mechanistic investigations are crucial for understanding and predicting the outcomes of these transformations.

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively available in the reviewed literature, the principles of computational chemistry provide a robust framework for predicting its reactivity. DFT has become an indispensable tool for elucidating reaction mechanisms, calculating the geometries of reactants, transition states, and products, and determining their relative energies. hw.ac.ukdalalinstitute.com Such studies can offer profound insights into the electronic structure and potential energy surfaces of reactions involving this compound.

For related oxetane systems, DFT calculations have been successfully employed to investigate the mechanisms of ring-opening polymerizations and reactions with various nucleophiles. rsc.org For instance, in the acid-catalyzed ring-opening of oxetanes, DFT can model the protonation of the oxetane oxygen, the subsequent nucleophilic attack, and the energies associated with these steps. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental observations. rsc.org

A hypothetical DFT study on the acid-catalyzed ring-opening of this compound would likely investigate the two possible pathways for nucleophilic attack: at the C2 or C4 positions of the oxetane ring. The calculations would aim to determine the activation energy barriers for each pathway, thus predicting the regioselectivity of the reaction.

Table 1: Hypothetical DFT-Calculated Parameters for Ring-Opening Pathways of a Protonated 3-Substituted Oxetane

PathwayAttacked CarbonTransition State Energy (kcal/mol)Product Stability (kcal/mol)
Path AC2Lower BarrierMore Stable Product
Path BC4Higher BarrierLess Stable Product

Note: This table is illustrative and based on general principles of oxetane reactivity. Specific values for this compound would require dedicated DFT calculations.

Furthermore, DFT studies can elucidate the role of the substituents. The phenyl group at C3 can stabilize a potential carbocationic intermediate through resonance, which might influence the mechanism, potentially shifting it towards a more SN1-like character. The amine group, being basic, would be protonated under acidic conditions, which could affect the electronic properties of the entire molecule and the subsequent reaction steps.

Transition state analysis is a cornerstone of understanding reaction mechanisms, providing a snapshot of the highest energy point along the reaction coordinate. For the ring-opening of this compound, identifying and characterizing the transition state structures are key to explaining the observed reactivity and selectivity.

In the context of ring-opening reactions of cyclic ethers, the transition state for a nucleophilic attack (SN2 mechanism) typically involves the simultaneous formation of a new bond with the nucleophile and the breaking of a carbon-oxygen bond of the ring. libretexts.org The geometry of this transition state, including bond lengths and angles, dictates the energy barrier of the reaction.

While direct transition state analysis for this compound is not found in the surveyed literature, studies on analogous systems provide valuable insights. For example, computational studies on the ring-opening of other strained cyclic amines have shown that the activation barrier is sensitive to the nature of the ring and the substituents. researchgate.net A distortion-interaction analysis can be used to dissect the activation barrier into the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted fragments. researchgate.net

For the acid-catalyzed ring-opening of this compound, two primary transition states can be envisioned, corresponding to the nucleophilic attack at either C2 or C4. The relative energies of these transition states would determine the regioselectivity of the ring-opening.

Table 2: Conceptual Transition State Characteristics for Nucleophilic Ring-Opening of a Protonated 3-Aryloxetane

FeatureTransition State for C2 AttackTransition State for C4 Attack
C-O Bond Length ElongatedElongated
Nu-C Bond Formation Partially FormedPartially Formed
Charge Distribution Partial positive charge on C2Partial positive charge on C4
Steric Hindrance Less hinderedMore hindered
Electronic Stabilization Dependent on aryl group positionDependent on aryl group position

Note: This table presents a conceptual analysis. The actual characteristics would be quantified through computational modeling.

The 3,3-disubstitution pattern in this compound is known to enhance its metabolic stability by sterically hindering enzymatic attack and resisting ring-opening under physiological conditions. acs.org Transition state analysis could quantitatively explain this stability by calculating a high activation barrier for potential metabolic degradation pathways involving ring-opening. Such an analysis would be invaluable for the rational design of new drug candidates based on the oxetane scaffold.

Advanced Characterization and Spectroscopic Analysis of 3 Phenyloxetan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the 3-Phenyloxetan-3-amine molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl group, the oxetane (B1205548) ring, and the amine group. The phenyl group protons typically appear in the aromatic region of the spectrum. The two methylene (B1212753) (CH₂) groups of the oxetane ring are chemically non-equivalent and are anticipated to show signals as doublets due to geminal coupling. The protons of the primary amine (NH₂) would likely present as a broad singlet.

Based on general principles and data from analogous structures, the expected chemical shifts are outlined in the table below.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Phenyl Protons~7.2 - 7.5Multiplet
Oxetane Methylene Protons (-CH₂-O-)~4.8 - 5.0Doublet (d)
Amine Protons (-NH₂)Variable, broadBroad Singlet (br s)

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the quaternary carbon bonded to the amine and phenyl groups, and the methylene carbons of the oxetane ring. The chemical shifts are influenced by the electronegativity of adjacent atoms like oxygen and nitrogen. libretexts.org

The anticipated chemical shifts for the carbon atoms are detailed in the following table.

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic Carbons (C-H)~125 - 129
Aromatic Quaternary Carbon (C-Ar)~140 - 145
Oxetane Methylene Carbons (-CH₂-O-)~83 - 85
Oxetane Quaternary Carbon (C-NH₂)~59 - 61

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly suited for analyzing biological macromolecules and polar organic molecules like this compound. libretexts.org This method typically ionizes the analyte without causing significant fragmentation, which simplifies spectral interpretation. libretexts.org In ESI-MS, the compound is often observed as a protonated molecular ion [M+H]⁺. libretexts.orgnih.gov This allows for a direct and accurate determination of the molecular mass from the resulting mass spectrum. libretexts.org

Molecular Weight Determination

The molecular formula for this compound is C₉H₁₁NO. This corresponds to a specific molecular weight that can be precisely measured by mass spectrometry. The compound is also available as a hydrochloride salt.

Compound Form Molecular Formula Molecular Weight ( g/mol ) Monoisotopic Mass (Da)
Free BaseC₉H₁₁NO149.19 sigmaaldrich.com149.08406 uni.lu
Hydrochloride SaltC₉H₁₂ClNO185.65 cymitquimica.comacmec.com.cn185.06100 alfa-chemistry.com

Table 3: Molecular Weight of this compound and its Hydrochloride Salt.

Predicted Collision Cross Section (CCS) Values

Ion mobility spectrometry, often coupled with mass spectrometry, provides an additional dimension of characterization through the measurement of the ion's collision cross section (CCS). CCS is a measure of an ion's size and shape in the gas phase. Predicted CCS values, calculated using computational models, are valuable for increasing confidence in compound identification. uni.lunih.govku.dk

The table below presents the predicted CCS values for various adducts of this compound. uni.lu

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺150.09134127.2
[M+Na]⁺172.07328133.2
[M-H]⁻148.07678134.2
[M+NH₄]⁺167.11788142.0
[M+K]⁺188.04722135.7
[M+H-H₂O]⁺132.08132116.7
[M+HCOO]⁻194.08226149.8
[M+CH₃COO]⁻208.09791178.6
[M]⁺149.08351133.6
[M]⁻149.08461133.6

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts. Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides characteristic absorption bands that confirm its molecular structure. As a primary amine, it is expected to exhibit distinct N-H stretching vibrations. wpmucdn.comprojectguru.in

Key IR absorption bands for primary amines typically appear in the region of 3500-3300 cm⁻¹. projectguru.in Specifically, primary amines display two bands resulting from asymmetric and symmetric N-H stretching. libretexts.orgorgchemboulder.com The N-H bending vibration for primary amines is also a key diagnostic feature, typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com Furthermore, the C-N stretching vibrations for aliphatic amines are found in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of the aromatic phenyl group will also give rise to characteristic absorptions.

Table 1: Expected Infrared Absorption Ranges for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500-3300
Primary Amine (N-H)Bending (Scissoring)1650-1580
Aliphatic C-NStretch1250-1020
Aromatic C=CStretch~1600 & ~1475
Aromatic C-HStretch>3000
Ether (C-O-C)Stretch~1100

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and for the separation of related impurities. The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and quantification.

For the analysis of amine-containing compounds, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. d-nb.info Gradient elution, where the composition of the mobile phase is changed over time, can be effective for separating impurities with different polarities.

In a representative method for a related compound, N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine, a C18 column was used with a mobile phase of 70:30 acetonitrile/water, resulting in a retention time of 6.8 minutes and a purity of 99.5% by area. For this compound itself, a method utilizing a C18 column with a gradient of 5–95% acetonitrile in 0.1% formic acid has been suggested for separating impurities. For assessing chiral purity, specialized chiral stationary phases, such as Chiralpak IA, can be used to resolve enantiomers.

Table 2: Example HPLC Parameters for Amine Analysis

ParameterConditionReference
Column C18
Mobile Phase Acetonitrile/Water or Acetonitrile/Aqueous formic acid
Elution Isocratic or Gradient
Detector UV jocpr.com
Chiral Separation Chiralpak IA

The validation of an HPLC method is crucial to ensure its accuracy, precision, linearity, and robustness. jocpr.com This involves determining the limit of detection (LOD) and limit of quantification (LOQ) for the analyte and any potential impurities. d-nb.info

Other Advanced Spectroscopic Techniques

Beyond IR and HPLC, a range of other advanced spectroscopic techniques are vital for a complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

¹H NMR : The proton NMR spectrum would show signals for the aromatic protons on the phenyl ring, the methylene protons of the oxetane ring, and the amine protons. The chemical shifts and coupling patterns of the oxetane protons are particularly diagnostic. The amine protons often appear as a broad signal. rsc.org

¹³C NMR : The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbons of the phenyl ring, the oxetane ring (including the quaternary carbon attached to the nitrogen and phenyl group), would all have characteristic chemical shifts. rsc.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Raman Spectroscopy : As a complementary technique to IR spectroscopy, Raman spectroscopy can provide additional information about the molecular vibrations. It is particularly useful for analyzing symmetric bonds that are weak in the IR spectrum. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : While simple alkyl amines have limited use in UV-Vis spectroscopy, the presence of the phenyl group in this compound allows for UV absorption. The interaction of the nitrogen's lone pair of electrons with the aromatic pi system can shift the absorption to longer wavelengths compared to benzene (B151609) alone. libretexts.org

The integration of these diverse spectroscopic and chromatographic techniques provides a comprehensive and robust characterization of this compound, ensuring its identity, purity, and structural integrity for its intended applications. mdpi.com

Applications and Emerging Research Areas of 3 Phenyloxetan 3 Amine

Building Block in Complex Molecule Synthesis

The rigid, three-dimensional nature of the oxetane (B1205548) ring in 3-phenyloxetan-3-amine makes it an attractive building block for the synthesis of complex molecules. enamine.netmdpi.comenamine.netnih.govnih.gov It provides a scaffold that can introduce specific conformational constraints and desirable physicochemical properties into a target molecule.

A significant application of oxetane-containing building blocks is in the construction of spirocyclic compounds, where two rings share a single atom. Spiro-oxetane oxindoles, in particular, are of high interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals. beilstein-journals.org The oxetane moiety in these structures serves as a polar and metabolically stable substitute for gem-dimethyl or carbonyl groups. researchgate.net

The synthesis of these complex structures can be achieved through various modern organic reactions. Methodologies like domino reactions, Michael/intramolecular etherification cascades, and multicomponent reactions are employed to construct the spiro-oxetane core efficiently. researchgate.netresearchgate.net For instance, the reaction of 3-hydroxyoxindoles with specific reagents can lead to the formation of spirooxindole 2,2-disubstituted oxetanes under mild conditions. researchgate.net Rh(III)-catalyzed [4 + 1] redox-neutral spirocyclization represents another advanced strategy for creating 3-spirooxindole structures. rsc.org

Synthetic MethodKey ReactantsReaction TypeSignificance
Domino Reaction3-Hydroxyoxindoles and Phenyl Vinyl SelenoneMichael/Intramolecular Etherification CascadeProvides access to new spirooxindole 2,2-disubstituted oxetanes in moderate to good yields under mild, aqueous conditions. researchgate.net
[3+2] CycloadditionEthylene derivatives, amino acids, and substituted isatins1,3-Dipolar CycloadditionGenerates stereoselective spirooxindoles in high chemical yields, which have shown potential as anticancer agents. nih.govnih.gov
Rh(III)-Catalyzed SpirocyclizationN-aryl amidines and diazo oxindoles[4+1] Redox-Neutral SpirocyclizationFeatures a broad substrate scope and high efficiency in forming multiple chemical bonds to create structurally complex spirooxindoles. rsc.org
Table 1: Selected Synthetic Methodologies for Spiro-oxetane Oxindoles.

In peptide science, maintaining bioactive conformation while improving metabolic stability is a key objective. The this compound scaffold can be used as a peptidomimetic module. Its constrained, four-membered ring can serve as a rigid spacer or a conformational lock within a peptide backbone. This can help mimic beta-turns or other secondary structures, which are often crucial for biological activity, while protecting against enzymatic degradation. The amine functionality provides a convenient handle for incorporation into peptide chains via standard amide bond formation.

The incorporation of heterocyclic moieties into steroid frameworks is a well-established strategy to modify their pharmacological and pharmacokinetic profiles. beilstein-journals.org Given the utility of oxetanes in forming spirocycles, this compound serves as a potential precursor for the synthesis of novel spiro-oxetane steroid derivatives. Such modifications can lead to new compounds with applications as steroid antagonists or enzyme inhibitors. beilstein-journals.org The synthesis can involve appending the oxetane ring to various positions on the steroidal backbone, creating unique three-dimensional structures with potential for novel biological activities. beilstein-journals.org

Role in Medicinal Chemistry Research

The physicochemical properties of a drug candidate, such as solubility, lipophilicity, and metabolic stability, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The inclusion of the this compound scaffold can favorably modulate these properties. The oxetane ring is recognized as a valuable structural unit that can improve key drug-like parameters.

Lipophilicity and aqueous solubility are often competing properties that must be balanced in drug design. nih.govnih.gov The oxetane ring in this compound introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor, which can lead to an improvement in aqueous solubility. This is a significant advantage, as poor solubility is a common reason for the failure of drug candidates. nih.gov

PropertyEffect of Incorporating a 3-Phenyl-spiro-oxetane MoietyRationale
Aqueous SolubilityGenerally IncreasesThe oxygen atom of the oxetane acts as a hydrogen bond acceptor, improving interactions with water. The basic amine group is protonated at low pH, further enhancing solubility. nih.gov
Lipophilicity (cLogP)Generally DecreasesReplaces a non-polar group (e.g., gem-dimethyl) with a more polar, rigid oxetane ring, reducing the molecule's overall oil/water partition coefficient. researchgate.net
Metabolic StabilityGenerally IncreasesThe oxetane ring is less susceptible to metabolic oxidation compared to aliphatic chains or gem-dimethyl groups.
Molecular ShapeIntroduces 3D characterThe rigid, spirocyclic nature of the scaffold moves away from flat, two-dimensional structures, which can improve binding specificity and reduce toxicity. researchgate.net
Table 2: Influence of the 3-Phenyl-spiro-oxetane Moiety on Key Physicochemical Properties of Drug Candidates.

Bioisosteric Replacements

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve a molecule's biological activity, is a cornerstone of medicinal chemistry. The oxetane ring, particularly in a 3,3-disubstituted arrangement, has emerged as a successful bioisostere for several common functional groups. researchgate.net

Oxetanes are frequently employed as bioisosteric replacements for carbonyl groups (ketones, esters, amides). acs.orgresearchgate.netchigroup.sitenih.gov This is due to their comparable dipole moments, hydrogen-bonding capabilities, and the spatial orientation of the oxygen's lone pair electrons. acs.orgresearchgate.netnih.gov A key advantage of this replacement is the enhanced stability of the oxetane. chigroup.site Unlike carbonyls, which can be susceptible to enzymatic degradation and the epimerization of adjacent stereocenters, oxetanes are chemically and metabolically more robust. acs.orgbeilstein-journals.orgchigroup.site

In drug design, small carbocyclic rings like cyclopropanes and cyclobutanes are often used to introduce conformational constraints or act as bioisosteres. However, oxetanes offer distinct advantages over these all-carbon rings.

The presence of the oxygen atom makes the oxetane ring more polar and less lipophilic than a cyclobutane (B1203170) ring. acs.org It also results in a more planar structure compared to the puckered conformation of cyclobutane. nih.gov While cyclobutane is more stable than oxetane due to the absence of heteroatoms and lower ring strain, the unique properties of the oxetane ring are often more desirable in a medicinal chemistry context. mdpi.com

In a direct comparison for a series of spleen tyrosine kinase (Syk) inhibitors, an oxetane-containing compound demonstrated a lower LogD (a measure of lipophilicity) compared to its aminocyclopropane and aminocyclobutane counterparts. acs.org Furthermore, the oxetane derivative showed increased metabolic stability and reduced binding to the hERG ion channel, a common source of cardiac toxicity. acs.org In another instance, an oxetane-containing compound showed an improved off-target profile over the corresponding cyclobutane analog. nih.gov

Targeted Applications in Drug Discovery

The favorable properties imparted by the oxetane motif have led to its incorporation into a variety of drug discovery programs. Its ability to improve metabolic stability, solubility, and target selectivity makes it a valuable component in the design of modern therapeutics.

The oxetane moiety is an attractive and increasingly utilized structural motif in the design of kinase inhibitors. nih.gov Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, particularly cancer. Oxetanes are often used as nonclassical isosteres of carbonyl groups, which are known to form key hydrogen bonds with the "hinge" region of the kinase active site. nih.gov The high polarity and hydrogen bond accepting capability of the oxetane make it well-suited for this role. nih.govresearchgate.net

The incorporation of an oxetane can lead to improved drug-like properties. For example, in the development of mTOR inhibitors, replacing a pyrimidine (B1678525) with an oxetane-containing group led to a compound that was highly selective and metabolically stable. nih.gov Similarly, a C-kit kinase inhibitor incorporates a 3-amino-oxetane motif. pharmablock.com The introduction of an oxetane into lead compounds has been shown to enhance solubility and metabolic stability while maintaining or improving potency against kinase targets like EZH2 and mTOR. acs.org This strategic use of the oxetane scaffold allows for the fine-tuning of a candidate's profile, increasing the likelihood of developing a successful kinase inhibitor.

Antitubercular Agents

The global health threat posed by tuberculosis (TB), particularly multidrug-resistant strains, necessitates the urgent development of new and effective antitubercular drugs. Research has shown that hybrid molecules incorporating quinoline (B57606) and oxetane moieties exhibit promising activity against Mycobacterium tuberculosis.

A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The study revealed that these compounds displayed significant activity, with the nature of the substituent on the benzyloxy group influencing their efficacy. For instance, compounds with Br, Cl, CH3, CN, and F substitutions on the benzyloxy ring demonstrated notable antimycobacterial effects. The unsubstituted benzyloxy derivative also showed good activity. These findings suggest that the oxetane ring, in conjunction with a quinoline core, can serve as a valuable pharmacophore in the design of new antitubercular agents.

Table 1: Antitubercular Activity of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives

Compound IDSubstituent (R)Minimum Inhibitory Concentration (MIC) in µM
9a H31.25
9b 4-Br62.5
9c 4-ClNot Specified
9d 4-CH3Not Specified
9e 4-CNNot Specified
9f 4-FNot Specified

Data extracted from in vitro studies against M. tuberculosis H37Rv.

Anti-cancer Drug Development

While direct studies on the anti-cancer activity of this compound are not extensively documented, the structural motifs it contains—the oxetane ring and the amine group—are features of various compounds with demonstrated anti-cancer properties. The development of novel spiro-heterocycles, for instance, which can include oxetane rings, is a significant area of interest in cancer research.

Research into spiro[pyrrolidine-oxindole] derivatives has yielded compounds with potent anticancer activity. mdpi.com Similarly, other spiro compounds have been synthesized and shown to inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT116), prostate carcinoma (PC3), promyelocytic leukemia (HL60), and astrocytoma (SNB19). mdpi.com For example, certain spiro-isoxazoline derivatives have demonstrated considerable antitumor activities in breast and prostate cancer cell lines. nih.gov These findings highlight the potential of strained spirocyclic systems, which can be analogous to structures derived from this compound, in the design of new anti-cancer agents. The rigid, three-dimensional nature of these scaffolds is thought to be advantageous for binding to biological targets.

Polymerization Reactions Involving Oxetanes

The strained four-membered ring of oxetanes makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyethers with a variety of potential applications. Both cationic and anionic ROP methods have been successfully applied to oxetane derivatives.

Cationic photopolymerization is a common method for curing oxetane monomers. rpi.eduresearchgate.nettoagosei.co.jp This process is often characterized by an induction period, which can be influenced by factors such as temperature and the presence of more reactive monomers like epoxides. rpi.eduresearchgate.net The basicity of the oxygen atom in the oxetane ring is a key factor in its reactivity during cationic ROP. toagosei.co.jp The polymerization of 3,3-disubstituted oxetanes has been studied, and these reactions can be accelerated by copolymerization with other cyclic ethers. rpi.edu

While specific studies on the polymerization of this compound are not detailed in the available literature, the presence of the amine group suggests that it could influence the polymerization process. The amine could potentially act as an internal initiator or a chain transfer agent, depending on the reaction conditions. The phenyl group at the 3-position would also be expected to affect the polymer's properties, such as its thermal stability and refractive index. Further research is needed to explore the specific polymerization behavior of this functionalized oxetane.

Future Directions and Unexplored Potential of this compound

The unique structural features of this compound position it as a valuable building block for future research in medicinal chemistry and materials science.

Development of Novel Oxetane Building Blocks

The synthesis of functionalized oxetanes is an active area of research, driven by the beneficial effects of the oxetane motif on the properties of bioactive molecules. acs.org The development of robust and scalable methods for the synthesis of 3-aminooxetanes is crucial for their broader application. nih.gov Recent advancements include modular synthetic strategies that allow for the facile creation of libraries of functionalized oxetanes. nih.gov this compound itself can be seen as a foundational building block from which a diverse array of more complex molecules can be constructed. For example, the amine functionality can be readily derivatized to introduce a wide range of substituents, allowing for the fine-tuning of a molecule's properties for specific applications.

Strategies for Overcoming Synthetic Challenges

A significant hurdle in the widespread use of oxetanes has been the synthetic challenges associated with their preparation. chemrxiv.orgrsc.org The inherent ring strain of the four-membered ether makes intramolecular cyclization kinetically less favorable compared to the formation of three-, five-, or six-membered rings. acs.org This often necessitates the use of strong bases and highly reactive leaving groups, which can limit the functional group tolerance of the synthetic route.

Strategies to overcome these challenges include the development of novel cyclization methods and the functionalization of pre-formed oxetane rings. For instance, the use of oxetan-3-one as a versatile precursor allows for the introduction of various functionalities at the 3-position. chemrxiv.org Additionally, new coupling reactions are being explored to facilitate the synthesis of 3-aminooxetanes. researchgate.net Overcoming these synthetic hurdles will be key to unlocking the full potential of this compound and its derivatives in various scientific fields.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-Phenyloxetan-3-amine, and how do reaction conditions influence yield?

  • The synthesis of this compound derivatives often involves reductive amination or nucleophilic substitution. For example, oxetane rings can be functionalized via alkylation with phenyl groups under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of solvent polarity and temperature is critical: polar aprotic solvents (e.g., DMSO) enhance reaction rates, while excess reagents may lead to byproducts like N-alkylated impurities. Yield improvements (e.g., 70–85%) are achievable via iterative purification (e.g., column chromatography) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety protocols include wearing nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Work should be conducted in a fume hood due to potential amine volatility. Storage at –20°C in airtight containers minimizes degradation and oxidation . Spills require neutralization with dilute acetic acid before disposal as hazardous waste .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • 1H/13C NMR : Characteristic signals include deshielded oxetane protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). FT-IR confirms the amine group (N–H stretch ~3350 cm⁻¹) and oxetane ring (C–O–C ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₉H₁₁NO: calc. 150.0919, observed 150.0915) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., low yields with electron-deficient aryl halides) may arise from steric hindrance at the oxetane C3 position. Computational modeling (DFT) suggests that bulky substituents on the phenyl group reduce accessibility for palladium catalysts. Mitigation strategies include using Buchwald-Hartwig precatalysts (e.g., XPhos Pd G3) and elevated temperatures (80–100°C) .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound batches?

  • HPLC-UV/HRMS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate impurities (e.g., unreacted phenylboronic acid). GC-MS with derivatization (e.g., trifluoroacetic anhydride) detects volatile byproducts. For chiral purity, chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers with >99% ee .

Q. How does the oxetane ring influence the pharmacokinetic properties of this compound derivatives in drug discovery?

  • The oxetane ring enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., human liver microsomes) show increased half-life (>2 hours) compared to acyclic analogs. However, the ring’s rigidity may reduce solubility; log P values (~1.5) suggest moderate lipophilicity, requiring formulation optimization (e.g., PEG-based carriers) .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

  • Transition from batch to flow chemistry improves reproducibility. Key parameters:

  • Residence time : 30–60 seconds at 100°C.
  • Catalyst loading : 0.5 mol% Pd(OAc)₂ with ligand (e.g., SPhos).
  • Workup : In-line liquid-liquid extraction minimizes manual handling.
    Pilot-scale runs (100 g) achieve >90% yield with <1% impurities .

Methodological Tables

Table 1: Common Impurities in this compound Synthesis

ImpuritySourceDetection MethodMitigation Strategy
N-Benzyl byproductOveralkylationHPLC-UV (Rt = 8.2 min)Reduce benzyl halide excess
Oxetane ring-openedAcidic hydrolysisGC-MS (m/z 134)Neutralize reaction pH
Phenylboronic acidIncomplete Suzuki couplingHRMS ([M+H]+ 122.0732)Extend reaction time

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL, 25°C)
Water0.5
Ethanol45
DCM120
DMSO>200

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.